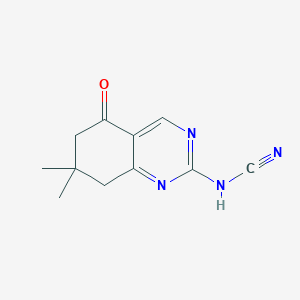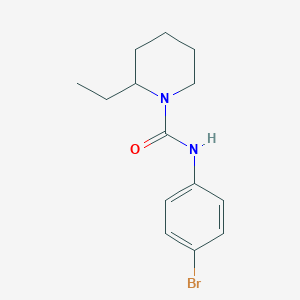![molecular formula C21H21Cl2NO B5429369 10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)
10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as tricyclic antidepressants, which have been used for the treatment of depression and other psychiatric disorders.1.0.0~4,6~]decane-5-carboxamide.
Aplicaciones Científicas De Investigación
10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide has been studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, migraine, and other neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide is not fully understood. It is believed to act by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that are involved in the regulation of mood, pain, and anxiety. It may also act by blocking the activity of certain ion channels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been extensively studied in animal models, which provides a wealth of data on its pharmacological effects. However, there are also limitations to using this compound in lab experiments. It is a potent compound that may have toxic effects at high doses. It may also have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in the brain. Another direction is to study its potential therapeutic applications in humans, particularly in the treatment of depression, anxiety, and pain. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, there is a need for further safety studies to determine the potential toxic effects of this compound at high doses.
Métodos De Síntesis
The synthesis of 10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide involves several steps. The first step involves the reaction of 1-naphthylamine with cyclohexanone in the presence of sodium hydroxide to form 1-(1-naphthyl)-2-cyclohexen-1-one. The second step involves the reaction of 1-(1-naphthyl)-2-cyclohexen-1-one with phosgene to form 1-(1-naphthyl)-2-chlorocyclohexanone. The third step involves the reaction of 1-(1-naphthyl)-2-chlorocyclohexanone with lithium aluminum hydride to form this compound.
Propiedades
IUPAC Name |
10,10-dichloro-N-naphthalen-1-yltricyclo[7.1.0.04,6]decane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO/c22-21(23)16-10-8-14-15(9-11-17(16)21)19(14)20(25)24-18-7-3-5-12-4-1-2-6-13(12)18/h1-7,14-17,19H,8-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQISGODMCVDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(butylthio)-6-(3,5-dibromo-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5429286.png)
![4-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5429291.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(3-methyl-5-isoxazolyl)azepane](/img/structure/B5429301.png)
![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429307.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B5429314.png)
![5-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyrazin-2-ol](/img/structure/B5429322.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![(3aR*,5R*,6S*,7aS*)-2-[(2-fluoro-4-methylphenyl)sulfonyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5429351.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)

![2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5429376.png)


![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)